molecular formula C11H11N5O2S2 B2393517 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952964-66-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2393517
CAS No.: 952964-66-8
M. Wt: 309.36
InChI Key: KBMXRSUWAMDOKO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiadiazole core substituted with a methyl group at the 5-position, linked via an acetamide bridge to a thiazolo[3,2-a]pyrimidinone moiety. This structure combines two biologically active heterocycles: 1,3,4-thiadiazole (known for antimicrobial and antitumor properties) and thiazolo-pyrimidine (associated with anti-inflammatory and kinase inhibition activities).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S2/c1-6-14-15-10(20-6)13-8(17)4-7-5-19-11-12-3-2-9(18)16(7)11/h2-3,7H,4-5H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMXRSUWAMDOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2CSC3=NC=CC(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and thiazolo[3,2-a]pyrimidinone cores. These cores are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

  • Condensation reactions: Involving the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

  • Cyclization reactions: Forming the thiadiazole and thiazolo[3,2-a]pyrimidinone rings through intramolecular cyclization processes.

  • Amidation reactions: To introduce the acetamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Converting the thiazole ring to its oxidized form.

  • Reduction: Reducing functional groups within the molecule.

  • Substitution reactions: Replacing specific atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of sulfones or sulfoxides.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
N-(5-methyl...)S. aureus8 µg/mL

Anticancer Properties

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and others. The compound's ability to induce apoptosis in cancer cells is a focal point of ongoing research .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
A54920Cell cycle arrest
HeLa12DNA damage response

Case Study 1: Antimicrobial Efficacy

In a study published in the Turkish Journal of Chemistry, a series of thiadiazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related compounds showed promising results against multiple human cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents through further chemical modifications .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interaction with enzymes or receptors involved in cellular processes.

  • Pathways: Involvement in signaling pathways such as STAT3, which is crucial in cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Thiadiazol Substituent Secondary Moiety Molecular Weight* (g/mol) Key Properties/Applications
Target Compound 5-methyl Thiazolo[3,2-a]pyrimidinone ~338.4 Hypothesized pharmaceutical activity (kinase inhibition)
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide 5-isobutyl Pyridazinyl-pyrazole ~446.5 Likely intermediate in drug synthesis
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 5-phenyl Trichloroethyl-triazine ~394.8 Synthetic intermediate for heterocyclic compounds

*Molecular weights calculated from molecular formulas.

Key Observations:

Substituent Effects: The 5-methyl group on the target compound’s thiadiazole ring may enhance solubility compared to bulkier 5-isobutyl () or aromatic 5-phenyl () substituents. Smaller substituents often improve bioavailability in pharmaceuticals.

Functional Group Diversity: The acetamide bridge is common across all compounds, suggesting shared synthetic pathways. However, the secondary heterocycles dictate divergent reactivities. For example, the pyridazinyl group in ’s compound may facilitate π-π stacking in crystal structures, whereas the thiazolo-pyrimidinone in the target compound could promote hydrogen bonding .

Tribological Relevance (Inferred from –5)

While the target compound’s application is unspecified, thiadiazole derivatives are well-documented in lubricant additives:

  • Monomeric thiadiazoles (e.g., simple thiadiazole-acetamides) exhibit anti-wear properties but lack extreme pressure (EP) performance .
  • Dimeric/polymeric thiadiazoles show superior EP properties due to enhanced thermal stability and film-forming capacity .

The target compound’s monomeric structure suggests it may prioritize anti-wear over EP performance. In contrast, dimeric analogs (e.g., those in ) could form protective tribofilms via sulfur-nitrogen synergism.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound's molecular formula is C14H14N4O2SC_{14}H_{14}N_4O_2S, with a molecular weight of 302.35 g/mol. The structure features a thiadiazole ring and a thiazolopyrimidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Streptococcus pyogenes with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was tested against several cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results showed that it possesses potent antiproliferative activity with IC50 values in the nanomolar range. Notably, certain derivatives demonstrated enhanced activity by targeting specific pathways such as PI3K and mTORC1 .

Anti-inflammatory and Antioxidant Effects

In addition to antimicrobial and anticancer activities, thiazolopyrimidine derivatives have been reported to exhibit anti-inflammatory and antioxidant effects. These properties are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of thiazolopyrimidine derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in the thiadiazole structure significantly enhanced antimicrobial potency .
  • Anticancer Mechanism : In a study involving human glioblastoma cells (U87 MG), the compound was shown to induce apoptosis through caspase activation pathways. This suggests that this compound may serve as a lead compound in cancer therapy .

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